molecular formula C17H18N6O2 B2396441 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034309-19-6

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2396441
CAS No.: 2034309-19-6
M. Wt: 338.371
InChI Key: BJFBBALGYPUNBF-UHFFFAOYSA-N
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Description

The compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (hereafter referred to as Compound A) features a pyridine core substituted with a 1-methylpyrazole moiety and an acetamide linker to a 4-methyl-6-oxopyrimidine group. This structure combines heterocyclic motifs known for diverse biological activities, including enzyme inhibition and receptor modulation. This article compares Compound A with structurally related analogs, focusing on synthetic strategies, structural variations, and inferred pharmacological implications.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-3-17(25)23(11-20-12)10-16(24)19-6-13-4-14(7-18-5-13)15-8-21-22(2)9-15/h3-5,7-9,11H,6,10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBBALGYPUNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining pyrazole and pyridine moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a pyrimidine derivative to form the final acetamide structure.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets and pathways. It may function as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways involved in cellular functions. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

CompoundBacterial StrainMIC (μg/mL)
10aE. coli125
10bS. aureus62.5
10cP. mirabilis250

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses. This suggests that this compound could be explored as a potential therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against several pathogens. Notably, compounds derived from the parent structure exhibited varying degrees of efficacy against E. coli and S. aureus, with some derivatives showing MIC values as low as 62.5 μg/mL .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds in vivo. Mice treated with these pyrazole derivatives displayed reduced edema and lower levels of inflammatory markers compared to control groups, indicating significant anti-inflammatory activity .

Comparison with Similar Compounds

Research Findings and Trends

Heterocycle Impact: Pyridazinones () are prevalent in enzyme inhibitors, while pyrimidinones (Compound A) are less explored but offer nitrogen positioning favorable for hydrogen bonding.

Substituent Effects : Lipophilic groups (e.g., methyl in Compound A, tolyl in ) enhance membrane permeability but may hinder solubility. Polar groups (e.g., chloro in ) balance these properties.

Synthetic Flexibility : Acetamide linkers (common in ) allow modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazole-pyridine core via cyclization using precursors like 1-methylpyrazole and substituted pyridines under reflux with catalysts (e.g., Pd/C) .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amidation, using reagents like EDCI/HOBt in anhydrous DMF .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient).
    • Critical Factors : Reaction temperature (60–80°C optimal for cyclization), solvent polarity (DMF enhances solubility of intermediates), and stoichiometric ratios (1:1.2 for amide coupling) to minimize side products.

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm pyrazole (δ 7.8–8.2 ppm) and pyrimidinone (δ 2.4 ppm for methyl, δ 165 ppm for carbonyl) moieties .
  • LC-MS : Monitor molecular ion peak ([M+H]+ at m/z ~414) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95% at 254 nm) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • SAR Strategies :

  • Modification Sites :
SiteModificationImpactReference
Pyrazole C4Halogenation (F/Cl)↑ Lipophilicity, antimicrobial activity
Acetamide linkerReplacement with sulfonamideAlters target selectivity
Pyrimidinone methylCyclopropyl substitution↑ Metabolic stability
  • Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or HDACs .

Q. What mechanistic insights explain contradictory data in its biological activity across studies?

  • Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) affecting competitive binding .
  • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp in MDR1+ lines) .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies.

Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins)?

  • Techniques :

  • SPR Spectroscopy : Measure real-time binding kinetics (KD) to serum albumin or DNA .
  • Circular Dichroism : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • X-ray Crystallography : Resolve binding modes with catalytic sites (e.g., COX-2 active site) .

Q. What are the metabolic stability and toxicity profiles of this compound?

  • ADMET Profiling :

  • Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays .
  • hERG Binding : Patch-clamp assays to assess cardiotoxicity risk (IC50 > 10 µM preferred) .

Key Challenges & Future Directions

  • Challenge : Poor aqueous solubility limits in vivo efficacy. Solution : Develop PEGylated prodrugs .
  • Opportunity : Explore polypharmacology by targeting dual enzymes (e.g., COX-2/5-LOX) .

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